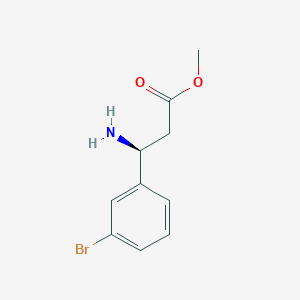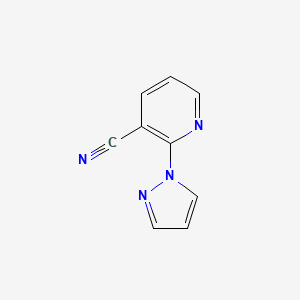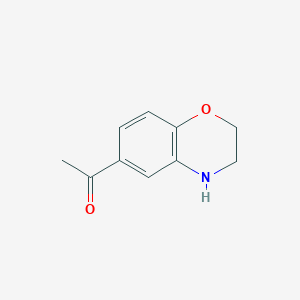
1-(3,4-二氢-2H-1,4-苯并噁嗪-6-基)乙酮
描述
1-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone is a chemical compound with the molecular formula C10H11NO2. It is a member of the benzoxazine family, which is known for its diverse applications in medicinal chemistry and material science .
科学研究应用
1-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the production of polymers and other advanced materials.
作用机制
Target of Action
It is known that oxazine derivatives, which this compound is a part of, play a significant role in biological applications .
Mode of Action
Oxazine derivatives are known to have various biological activities, including antibacterial, anticancer, antimicrobial, antitubercular, and antifungal effects .
Biochemical Pathways
Oxazine derivatives are known to be important synthetic intermediates in biological applications .
Result of Action
Oxazine derivatives are known to have various biological activities, which could suggest a range of potential effects .
生化分析
Biochemical Properties
1-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways and cellular functions .
Cellular Effects
The effects of 1-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)ethanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, changes in gene expression profiles have been noted, indicating its potential impact on cellular homeostasis .
Molecular Mechanism
At the molecular level, 1-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)ethanone exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it binds to the active site of certain enzymes, thereby inhibiting their activity. This inhibition can lead to downstream effects such as altered gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)ethanone in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy. In vitro studies have shown that the compound remains stable under specific conditions but may degrade over extended periods. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
In animal models, the effects of 1-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)ethanone vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects at high doses include hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
1-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)ethanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its biotransformation. These interactions can affect metabolic flux and alter metabolite levels, potentially leading to changes in cellular energy balance and overall metabolism .
Transport and Distribution
The transport and distribution of 1-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)ethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, the compound may be transported into the mitochondria, where it can exert its effects on cellular respiration and energy production .
Subcellular Localization
The subcellular localization of 1-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)ethanone is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles. For instance, it may localize to the nucleus, where it can influence gene expression, or to the endoplasmic reticulum, where it can affect protein folding and secretion .
准备方法
Synthetic Routes and Reaction Conditions
1-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-aminophenols with epichlorohydrin in the presence of sodium hydroxide in water at room temperature . This method is advantageous due to its simplicity, mild conditions, and high regioselectivity.
Industrial Production Methods
Industrial production of 1-(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone typically involves high-throughput mechanochemical synthesis. This method allows for the parallel synthesis of multiple samples, increasing efficiency and yield .
化学反应分析
Types of Reactions
1-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, alcohol derivatives, and substituted benzoxazines .
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-benzo[e][1,3]oxazine: Similar in structure but differs in the position of the nitrogen atom.
3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol: A derivative with a hydroxyl group at the 2-position.
Uniqueness
1-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone is unique due to its specific substitution pattern and its ability to inhibit BET proteins, making it a valuable compound in medicinal chemistry and drug development .
属性
IUPAC Name |
1-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(12)8-2-3-10-9(6-8)11-4-5-13-10/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYZRXVGOQBIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651284 | |
| Record name | 1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308851-67-4 | |
| Record name | 1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


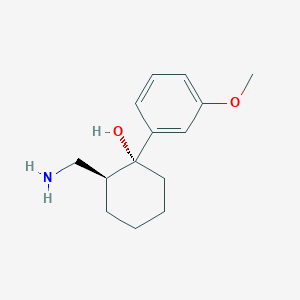
![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]](2-)]copper](/img/structure/B1497629.png)

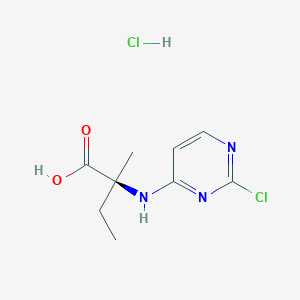

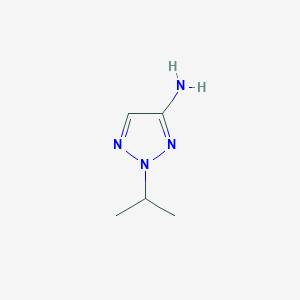


![1-[3-(4-Hydroxy-3-methoxyphenyl)-oxo-2-propenyl]-piperazine](/img/structure/B1497645.png)
